

# Vidofludimus: A Novel Approach for Treatment-Resistant Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of **Vidofludimus** Efficacy and Mechanism in Patients Non-Responsive to Conventional IBD Therapies

For researchers and drug development professionals navigating the challenging landscape of inflammatory bowel disease (IBD), particularly in patients who have failed to respond to existing therapies, the emergence of novel mechanisms of action offers new hope. **Vidofludimus** calcium, a second-generation oral dihydroorotate dehydrogenase (DHODH) inhibitor, presents a distinct approach to modulating the immune response in IBD. This guide provides a comprehensive comparison of **Vidofludimus** with other therapeutic alternatives for treatment-resistant IBD, supported by available clinical trial data and a detailed examination of its mechanism of action.

#### **Executive Summary**

**Vidofludimus** has demonstrated a potential therapeutic benefit in patients with IBD, particularly in maintaining remission in moderate-to-severe ulcerative colitis (UC) and in steroid-dependent patient populations. Its unique dual mechanism, combining DHODH inhibition with the activation of the neuroprotective transcription factor Nurr1, sets it apart from other available treatments. While head-to-head trial data is not yet available, this guide synthesizes data from key clinical trials of **Vidofludimus** and established alternative therapies for refractory IBD, including anti-integrins, anti-interleukins, and Janus kinase (JAK) inhibitors, to provide a comparative overview of their efficacy and methodologies.





## **Comparative Efficacy in Treatment-Resistant IBD**

The following tables summarize the efficacy data from key clinical trials of **Vidofludimus** and alternative therapies in IBD patients who have not responded to other treatments, such as corticosteroids, immunomodulators, or TNF- $\alpha$  inhibitors.

Table 1: Efficacy of Vidofludimus in IBD

| Trial Name                                                                 | Patient<br>Population              | Treatment<br>Arm       | Primary<br>Endpoint                                 | Result                            | Citation(s) |
|----------------------------------------------------------------------------|------------------------------------|------------------------|-----------------------------------------------------|-----------------------------------|-------------|
| CALDOSE-1<br>(Maintenance<br>Phase)                                        | Moderate-to-<br>severe UC          | Vidofludimus<br>10 mg  | Clinical<br>Remission at<br>Week 50                 | 42.3%                             | [1]         |
| Vidofludimus<br>30 mg                                                      | 61.5%<br>(p=0.0358 vs.<br>Placebo) | [1][2]                 |                                                     |                                   |             |
| Placebo                                                                    | 27.8%                              | [1]                    | _                                                   |                                   |             |
| CALDOSE-1<br>(Induction<br>Phase -<br>Corticosteroid<br>-Free<br>Subgroup) | Moderate-to-<br>severe UC          | Pooled<br>Vidofludimus | Clinical<br>Remission at<br>Week 10                 | 14.7%                             | [3][4]      |
| Placebo                                                                    | 3.3%                               | [4]                    |                                                     |                                   |             |
| ENTRANCE                                                                   | Steroid-<br>dependent<br>CD        | Vidofludimus<br>35 mg  | Steroid-free<br>Clinical<br>Remission at<br>Week 12 | 57.1%<br>(complete<br>responders) | [5]         |
| ENTRANCE                                                                   | Steroid-<br>dependent<br>UC        | Vidofludimus<br>35 mg  | Steroid-free<br>Clinical<br>Remission at<br>Week 12 | 50.0%<br>(complete<br>responders) | [5]         |



Table 2: Efficacy of Alternative Biologics in Anti-TNFα Non-Responsive IBD

| Drug                                | Trial<br>Name                   | Patient<br>Populatio<br>n                              | Treatmen<br>t Arm              | Primary<br>Endpoint                | Result                          | Citation(s<br>) |
|-------------------------------------|---------------------------------|--------------------------------------------------------|--------------------------------|------------------------------------|---------------------------------|-----------------|
| Vedolizum<br>ab                     | GEMINI 3                        | Moderate-<br>to-severe<br>CD (anti-<br>TNF<br>failure) | Vedolizum<br>ab 300 mg<br>IV   | Clinical<br>Remission<br>at Week 6 | 15.2% (vs.<br>12.1%<br>Placebo) | [6]             |
| Clinical<br>Remission<br>at Week 10 | 26.6% (vs.<br>12.1%<br>Placebo) | [6]                                                    |                                |                                    |                                 |                 |
| Ustekinum<br>ab                     | UNITI-1                         | Moderate-<br>to-severe<br>CD (anti-<br>TNF<br>failure) | Ustekinum<br>ab ~6<br>mg/kg IV | Clinical<br>Response<br>at Week 6  | 37.8% (vs.<br>20.2%<br>Placebo) | [7]             |
| Ustekinum<br>ab 130 mg<br>IV        | 33.7% (vs.<br>21.5%<br>Placebo) | [7]                                                    |                                |                                    |                                 |                 |

Table 3: Efficacy of JAK Inhibitors in Anti-TNFα Non-Responsive IBD



| Drug             | Trial<br>Name/Stu<br>dy      | Patient<br>Populatio<br>n                                    | Treatmen<br>t Arm | Endpoint                              | Result                         | Citation(s<br>) |
|------------------|------------------------------|--------------------------------------------------------------|-------------------|---------------------------------------|--------------------------------|-----------------|
| Upadacitini<br>b | Network<br>Meta-<br>analysis | Moderate-<br>to-severe<br>UC<br>(biologic-<br>exposed)       | Upadacitini<br>b  | Induction<br>of Clinical<br>Remission | Ranked<br>among the<br>highest | [8]             |
| Tofacitinib      | Network<br>Meta-<br>analysis | Moderate-<br>to-severe<br>UC (prior<br>anti-TNF<br>exposure) | Tofacitinib       | Induction<br>of Clinical<br>Remission | Ranked<br>high                 | [8]             |

#### **Mechanism of Action: A Differentiated Approach**

**Vidofludimus** inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[9] This pathway is crucial for the proliferation of activated lymphocytes, which are key drivers of inflammation in IBD. By inhibiting DHODH, **Vidofludimus** selectively targets these rapidly dividing immune cells.[9] Additionally, preclinical data have shown that **Vidofludimus** activates the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory properties.[2] This dual mechanism of action is distinct from other IBD therapies.

In contrast, other biologics for treatment-resistant IBD have more targeted mechanisms:

- Vedolizumab is a humanized monoclonal antibody that specifically binds to the α4β7 integrin, a protein found on the surface of a subset of T lymphocytes.[10] This binding prevents these lymphocytes from migrating from the bloodstream into the gut tissue, thereby reducing intestinal inflammation.[10]
- Ustekinumab is a human monoclonal antibody that targets the p40 subunit shared by interleukin-12 (IL-12) and interleukin-23 (IL-23).[5][9] These cytokines are involved in the activation and differentiation of T cells, particularly Th1 and Th17 cells, which play a significant role in the inflammatory cascade of IBD.[5][9]



Janus Kinase (JAK) inhibitors are small molecules that block the JAK-STAT signaling
pathway.[11] This pathway is utilized by numerous cytokines to transmit signals from the cell
surface to the nucleus, leading to the transcription of genes involved in inflammation and
immunity.[11] By inhibiting one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2),
these drugs can dampen the inflammatory response.[11]

### **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: Vidofludimus inhibits DHODH and activates Nurr1.









Click to download full resolution via product page

Caption: Mechanisms of alternative IBD therapies.

### **Experimental Protocols of Key Clinical Trials**

A detailed understanding of the methodologies employed in pivotal clinical trials is essential for a critical appraisal of the evidence.

Vidofludimus: CALDOSE-1 Trial



- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[12]
- Patient Population: 263 adults with moderate-to-severe ulcerative colitis.[13]
- Induction Phase: Patients were randomized to receive once-daily oral **Vidofludimus** (10 mg, 30 mg, or 45 mg) or placebo for 10 weeks.[12]
- Maintenance Phase: Patients who achieved symptomatic remission at week 10 were rerandomized to receive Vidofludimus (10 mg or 30 mg) or placebo for an additional 40 weeks.[12]
- Primary Endpoint (Induction): Clinical remission at week 10, defined by a composite of patient-reported outcomes and endoscopic findings.[14]
- Key Inclusion/Exclusion Criteria: Patients with a Mayo score of 6 to 12 and an endoscopic subscore of at least 2 were included. Prior exposure to biologics was allowed.

Vedolizumab: GEMINI 3 Trial

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Patient Population: 416 adults with moderately to severely active Crohn's disease who had failed at least one TNF-α antagonist.[6]
- Treatment: Patients received intravenous vedolizumab 300 mg or placebo at weeks 0, 2, and 6.[6]
- Primary Endpoint: Clinical remission (CDAI score ≤ 150) at week 6.[6]
- Key Inclusion/Exclusion Criteria: Patients with a CDAI score of 220 to 450 who had evidence of an inadequate response, loss of response, or intolerance to at least one TNF- $\alpha$  antagonist.

Ustekinumab: UNITI-1 Trial

 Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled induction trial.[7]



- Patient Population: 741 adults with moderately to severely active Crohn's disease who had failed or were intolerant to one or more TNF-α antagonists.[7]
- Treatment: Patients received a single intravenous induction dose of ustekinumab (either a fixed dose of 130 mg or a weight-based dose of approximately 6 mg/kg) or placebo.[15]
- Primary Endpoint: Clinical response (a decrease from baseline in CDAI score of at least 100 points) at week 6.[7]
- Key Inclusion/Exclusion Criteria: Patients with a CDAI score of 220 to 450 who had failed or were intolerant to at least one TNF-α antagonist.

### **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New Head-to-Head Trial of Major Biologics Is an Eye-Opener for Crohn's Disease Therapy [reports.mountsinai.org]
- 2. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 [prnewswire.com]
- 3. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update Immunic Therapeutics [imux.com]
- 4. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis - bmp Ventures AG [bmp.com]
- 5. researchgate.net [researchgate.net]
- 6. Vedolizumab in Combination With Corticosteroids for Induction Therapy in Crohn's Disease: A Post Hoc Analysis of GEMINI 2 and 3 PMC [pmc.ncbi.nlm.nih.gov]
- 7. RESULTS Ustekinumab (Stelara) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mentoringinibd.com [mentoringinibd.com]
- 9. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JAK inhibitors for inflammatory bowel disease: recent advances | Frontline Gastroenterology [fg.bmj.com]
- 12. Immunic reports CALDOSE-1 trial data, to deprioritize izumerogant development TipRanks.com [tipranks.com]
- 13. Immunic's vidofludimus reports mixed data for ulcerative colitis Clinical Trials Arena [clinicaltrialsarena.com]
- 14. m.youtube.com [m.youtube.com]



- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Vidofludimus: A Novel Approach for Treatment-Resistant Inflammatory Bowel Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-efficacy-in-patients-non-responsive-to-other-ibd-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com